molecular formula C17H22N4O2 B2606485 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2199509-58-3

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B2606485
CAS RN: 2199509-58-3
M. Wt: 314.389
InChI Key: UMXCBUVWCYKIFU-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

The compound’s piperidine and pyrimidine moieties make it a promising candidate for catalytic reactions. Researchers have explored its potential in catalytic protodeboronation of alkyl boronic esters, a process that allows for the removal of boron groups from organic molecules. Specifically, this compound has been utilized in the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation . The stability of pinacol boronic esters, to which this compound belongs, enhances their applicability in synthetic chemistry.

Bromodomain Inhibition

The compound’s aromatic substituents (such as the pyridine ring) suggest potential interactions with protein targets. Bromodomains, which recognize acetylated lysine residues, play a crucial role in gene regulation. Investigating the binding of this compound to bromodomains could provide insights into epigenetic modulation and lead to the development of selective inhibitors .

Neuroscience Research

The piperidine ring system is reminiscent of certain neurotransmitters. Researchers might explore its effects on neuronal function, receptor binding, or neuroprotective properties. For instance, studies using similar piperidine derivatives have investigated their impact on microglial innate immune memory and neurodegenerative diseases .

properties

IUPAC Name

3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22)20(2)12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXCBUVWCYKIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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